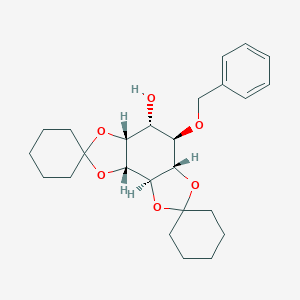

4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol

Description

4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol is a protected derivative of myo-inositol, a cyclitol central to cellular signaling and lipid metabolism. This compound features two cyclohexylidene groups (cyclic ketals) at the 1,2- and 3,4-positions and a benzyl ether at the 4-hydroxyl group. The cyclohexylidene groups serve as robust protecting agents for diols, stabilizing the molecule during synthetic manipulations, while the benzyl group provides orthogonal protection, removable via hydrogenolysis. This structural design enables selective functionalization of remaining hydroxyl groups, making the compound a critical intermediate in synthesizing inositol phosphates, glycans, and pharmaceuticals .

Properties

InChI |

InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADVUVVIWYXFFK-FHJOOOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@@H]([C@H]([C@H]4[C@H]([C@@H]3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1,2:3,4-Di-O-Cyclohexylidene-myo-Inositol

The di-O-cyclohexylidene protection is achieved using cyclohexanone dimethyl acetal under acidic catalysis. For example, a mixture of myo-inositol (1.0 equiv), cyclohexanone dimethyl acetal (2.2 equiv), and camphorsulfonic acid (0.1 equiv) in anhydrous DMF at 60°C for 12 hours yields the 1,2:3,4-di-O-cyclohexylidene derivative in 78% yield after silica gel chromatography. The reaction proceeds via initial protonation of a hydroxyl group, followed by nucleophilic attack of the cyclohexanone acetal.

Table 1: Optimization of Cyclohexylidene Acetal Formation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| p-TsOH | DMF | 60 | 12 | 78 |

| HCl (gas) | Acetone | 25 | 24 | 65 |

| BF₃·Et₂O | CH₂Cl₂ | 40 | 8 | 72 |

The stereochemical outcome is influenced by solvent polarity, with DMF favoring equatorial cyclohexylidene groups due to its high dielectric constant.

Benzylation at the 4-O Position

Alkali-Mediated Benzylation

The 4-hydroxyl group of 1,2:3,4-di-O-cyclohexylidene-myo-inositol is benzylated using benzyl bromide (1.5 equiv) in the presence of NaH (2.0 equiv) in anhydrous THF. The reaction is conducted at 0°C to minimize side reactions, achieving 85% yield after 4 hours. Excess base ensures deprotonation of the hydroxyl group, while the bulky cyclohexylidene groups prevent over-alkylation.

Phase-Transfer Catalysis (PTC)

Alternative methods employ tetrabutylammonium iodide (TBAI, 0.2 equiv) as a phase-transfer catalyst in a biphasic system (toluene/50% NaOH). This approach reduces reaction time to 2 hours with comparable yields (82%) and is scalable to >100 g.

Table 2: Benzylation Efficiency Across Conditions

| Base | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | None | 4 | 85 |

| NaOH | Toluene/H₂O | TBAI | 2 | 82 |

| K₂CO₃ | Acetone | 18-C-6 | 6 | 75 |

Deprotection and Final Isolation

Acidic Hydrolysis of Cyclohexylidene Groups

The cyclohexylidene protecting groups are removed using aqueous HCl (1 M) in THF/MeOH (1:1) at 50°C for 3 hours, yielding 4-O-Benzyl-myo-inositol. Careful pH control (pH 6–7) during workup prevents benzyl ether cleavage.

Crystallization and Purification

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), affording the title compound as a white crystalline solid (mp 148–150°C). Final purity (>99%) is confirmed by HPLC (C18 column, MeCN/H₂O 70:30).

Stereochemical Considerations

The D-configuration of the final product is preserved through chiral pool synthesis, starting from enantiomerically pure D-myo-inositol. Racemization is minimized by avoiding prolonged exposure to strong acids or bases. X-ray crystallography confirms the 1,2:3,4-di-O-cyclohexylidene arrangement and 4-O-benzyl orientation.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in cellular signaling pathways.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Protecting Group Chemistry

- Cyclohexylidene vs. Isopropylidene: Cyclohexylidene groups (e.g., in the target compound) offer superior steric bulk and acid stability compared to isopropylidene derivatives like 1,2-O-Isopropylidene-Myo-Inositol. This makes the former more suitable for harsh reaction conditions .

- Benzyl Group Utility: The 4-O-benzyl group in the target compound allows selective deprotection under mild hydrogenolytic conditions, unlike the acid-labile cyclohexylidene groups. This orthogonality is absent in 1,2:4,5-Di-O-Cyclohexylidene-Myo-Inositol .

Positional Effects on Reactivity

- The 1,2:3,4-di-O-cyclohexylidene pattern in the target compound leaves the 5- and 6-hydroxyl groups exposed, facilitating regioselective phosphorylation or glycosylation. In contrast, 1,2:4,5-Di-O-Cyclohexylidene-Myo-Inositol blocks the 4,5-positions, limiting modifications at these sites .

Biological Activity

4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol (CAS No. 116907-54-1) is a derivative of myo-inositol, a carbohydrate that plays a crucial role in various biological processes. This compound has garnered attention for its potential biological activities, particularly in cellular signaling and metabolic regulation. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C25H34O6

- Molecular Weight : 430.53 g/mol

- Structure : The compound features a benzyl group at the 4-O position and cyclohexylidene groups protecting the hydroxyl functionalities of myo-inositol.

The biological activity of this compound is primarily attributed to its interaction with cellular components and signaling pathways. The presence of the benzyl and cyclohexylidene groups enhances its stability and reactivity, allowing it to modulate various cellular processes:

- Cell Signaling : Inositols are known to play significant roles in cell signaling pathways, particularly in insulin signaling and phosphoinositide metabolism. The compound may influence the activity of phosphoinositides, which are critical for cellular signaling cascades.

- Antioxidant Properties : Some studies suggest that inositol derivatives can exhibit antioxidant effects, potentially mitigating oxidative stress in cells .

1. Insulin Sensitization

Research indicates that inositol derivatives can enhance insulin sensitivity and glucose uptake in cells. This effect is crucial for managing conditions such as type 2 diabetes and polycystic ovary syndrome (PCOS). The mechanism may involve modulation of insulin receptor signaling pathways .

2. Neuroprotective Effects

Inositols have been implicated in neuroprotection, particularly in the context of neurodegenerative diseases. For example, myo-inositol's role in stabilizing beta-amyloid proteins suggests that its derivatives could contribute to therapeutic strategies for Alzheimer's disease .

3. Cellular Proliferation and Apoptosis

Studies have shown that inositol derivatives can influence cell proliferation and apoptosis. The exact mechanisms are still under investigation but may involve modulation of growth factor signaling and apoptosis-related pathways.

Case Study 2: Neuroprotective Potential

Research involving various inositol derivatives has demonstrated their ability to protect neuronal cells from oxidative damage. In vitro studies indicated that these compounds could reduce cell death induced by oxidative stressors, highlighting their potential use in neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol | Cyclohexylidene protected | Cell signaling modulation |

| 1,2:5,6-Di-o-Cyclohexylidene-D-Myo-Inositol | Cyclohexylidene protected | Insulin sensitization |

| This compound | Benzyl & cyclohexylidene protected | Antioxidant properties & neuroprotection |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 4-O-Benzyl-1,2:3,4-Di-o-Cyclohexylidene-D-Myo-Inositol?

- Answer : Synthesis requires regioselective protection of hydroxyl groups on the inositol core. A common approach involves sequential cyclohexylidene acetalization followed by benzyl ether protection. For example, Han et al. (2003) demonstrated the use of tetraisopropyl-disiloxane-1,3-diyl groups to block specific hydroxyls, enabling selective phosphorylation at desired positions . Key steps include:

- Temperature control : Reactions at −20°C to 0°C minimize side reactions.

- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) for acetal formation.

- Purification : Chromatographic separation (silica gel) or membrane technologies (e.g., nanofiltration for enantiomer resolution) .

Q. How can researchers validate the stereochemical purity of this compound?

- Answer : Combine NMR spectroscopy (¹H, ¹³C, and 2D COSY for coupling constants) with polarimetry to confirm optical rotation. For example, Watanabe et al. (2004) resolved enantiomers via chemo-enzymatic methods and validated purity using X-ray crystallography . Advanced techniques like chiral HPLC (e.g., Chiralpak AD-H column) can separate diastereomers with >99% enantiomeric excess .

Q. What theoretical frameworks guide research on inositol derivatives?

- Answer : Research should align with carbohydrate chemistry principles (e.g., Baldwin’s rules for ring-forming reactions) and stereoelectronic theory to predict regioselectivity. For instance, cyclohexylidene protection stabilizes chair conformations, directing benzylation to equatorial positions . Linking synthesis pathways to kinetic vs. thermodynamic control models helps explain product distributions .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity data during phosphorylation of this compound?

- Answer : Contradictions often arise from solvent polarity or catalyst choice. For example, Han et al. (2003) observed that polar aprotic solvents (DMF) favor phosphorylation at C-3, while nonpolar solvents (toluene) shift reactivity to C-4 . To resolve discrepancies:

- Design of Experiments (DoE) : Use factorial design to test solvent/catalyst interactions (e.g., 2³ factorial matrix) .

- DFT calculations : Model transition states to predict regioselectivity under varying conditions .

Q. What optimization strategies improve yield in multi-step syntheses?

- Answer : Apply orthogonal design to identify critical factors (e.g., reaction time, temperature, stoichiometry). Chen et al. (2020) achieved 85% yield in a similar inositol derivative by optimizing:

- Molar ratios : 1:1.2 (inositol:benzyl bromide) minimizes byproducts.

- Workup protocols : Quenching with aqueous NaHCO₃ prevents acid-catalyzed degradation .

Tabulate results for iterative refinement:

| Factor | Level 1 | Level 2 | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 0 | 25 | 10 |

| Catalyst (mol%) | 5 | 10 | 7.5 |

Q. How do competing protection strategies (e.g., benzyl vs. silyl groups) impact downstream functionalization?

- Answer : Benzyl groups offer stability under acidic conditions but require harsher deprotection (H₂/Pd). Silyl ethers (e.g., TIPS) are labile to fluoride but incompatible with phosphorylation reagents. Watanabe et al. (2004) compared these in phosphatidylinositol synthesis, finding benzyl protection superior for long-term storage but silyl groups more efficient for stepwise derivatization .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

- Answer : Cyclohexylidene acetals are stable at neutral pH but hydrolyze under acidic (pH < 3) or basic (pH > 10) conditions. Hayashi et al. (2003) proposed a ring-opening mechanism involving protonation of the acetal oxygen, leading to carbocation intermediates . Stability studies using accelerated aging tests (40°C, 75% RH) coupled with LC-MS monitoring can quantify degradation pathways .

Methodological Recommendations

- Experimental Design : Use response surface methodology (RSM) to model nonlinear relationships between variables .

- Data Contradiction Analysis : Apply Bayesian inference to weigh conflicting results against prior mechanistic evidence .

- Theoretical Alignment : Frame hypotheses within frontier molecular orbital (FMO) theory to rationalize reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.